Pipecuriurn Brmnide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

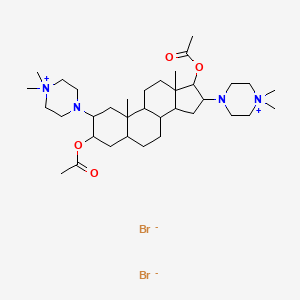

Pipecuronium bromide is a bisquaternary aminosteroid muscle relaxant, commonly used as a non-depolarizing neuromuscular blocking agent during anesthesia and surgical procedures . It is known for its long-acting properties and is marketed under the brand name Arduan . The compound has a molecular formula of C35H62Br2N4O4 and a molecular weight of 762.69918 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pipecuronium bromide is synthesized through a multi-step process involving the reaction of steroidal precursors with piperazine derivatives . The key steps include:

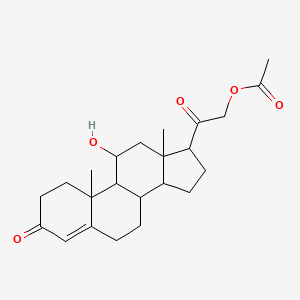

Formation of the steroidal backbone: This involves the synthesis of the androstane skeleton, which is a common structure in steroid chemistry.

Introduction of piperazine moieties: The steroidal backbone is then reacted with piperazine derivatives to form the bisquaternary structure.

Bromination: The final step involves the bromination of the compound to form pipecuronium bromide.

Industrial Production Methods

Industrial production of pipecuronium bromide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Pipecuronium bromide undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromide ions.

Oxidation and Reduction: The steroidal backbone can be subjected to oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

The major products formed from these reactions include modified steroidal structures with altered functional groups, which can have different pharmacological properties .

Scientific Research Applications

Pipecuronium bromide has a wide range of scientific research applications:

Mechanism of Action

Pipecuronium bromide exerts its effects by inhibiting neuromuscular transmission. It competes with acetylcholine for binding to cholinergic receptors at the motor end plate, thereby reducing the response of the end plate to acetylcholine . This results in skeletal muscle paralysis, which is useful during surgical procedures . The compound also acts as an antagonist of M2 and M3 muscarinic receptors .

Comparison with Similar Compounds

Similar Compounds

Pancuronium Bromide: Similar in structure and function, but pipecuronium bromide has a longer duration of action and greater cardiovascular stability.

Vecuronium Bromide: Another non-depolarizing neuromuscular blocking agent, but with a shorter duration of action compared to pipecuronium bromide.

Rocuronium Bromide: Known for its rapid onset of action, but pipecuronium bromide is preferred for longer surgical procedures.

Uniqueness

Pipecuronium bromide is unique due to its long-acting properties and minimal cardiovascular side effects, making it particularly useful in patients with cardiac conditions undergoing major surgery .

Properties

IUPAC Name |

[17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWBOBJCRVVBJF-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H62Br2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dodecyl 4-(29-phenyl-29-heptadecacyclo[10.8.8.813,17.55,28.04,22.08,32.09,30.016,40.020,35.021,36.023,33.024,37.025,31.026,38.027,41.028,30.034,39]hentetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(31),26,32,34,36,38,40-nonadecaenyl)butanoate](/img/structure/B12512546.png)

![4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride](/img/structure/B12512557.png)

![3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione](/img/structure/B12512569.png)

![Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate](/img/structure/B12512573.png)

![[4,5-Bis(acetyloxy)-6-(4-methoxyphenoxy)-3-{[3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate](/img/structure/B12512614.png)